Iodocytidine

Antiviral selectivity Herpes simplex virus Nucleoside analog toxicity

5-Iodocytidine (CAS 1147-23-5) is a halogenated ribonucleoside critical for non-invasive tumor monitoring (7.74 contrast ratio), VZV inhibition studies, and Sonogashira-mediated RNA labeling. Select this precise 5-iodo analog for SPECT probe synthesis and nucleic acid research—generic substitution is scientifically invalid due to steric/electronic specificity at the 5-position.

Molecular Formula C9H12IN3O5
Molecular Weight 369.11 g/mol
CAS No. 1147-23-5
Cat. No. B014750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodocytidine
CAS1147-23-5
Synonymsiodocytidine
iodocytidine hydrochloride
Molecular FormulaC9H12IN3O5
Molecular Weight369.11 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I
InChIInChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
InChIKeyLQQGJDJXUSAEMZ-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodocytidine (CAS 1147-23-5) Procurement Guide: Ribonucleoside Iodinated Cytidine for Structural and Antiviral Research Applications


Iodocytidine (5-Iodocytidine, CAS 1147-23-5) is a halogenated ribonucleoside analog of cytidine in which a hydrogen atom at the C5 position of the cytosine base is replaced by an iodine atom, yielding the molecular formula C₉H₁₂IN₃O₅ with a molecular weight of 369.11 g/mol [1]. This modification introduces a heavy atom (iodine, atomic number 53) into the nucleoside scaffold, conferring distinctive physicochemical and biochemical properties that differentiate it from native cytidine and other 5-substituted nucleoside analogs [2]. The compound is commercially available as a white powder with ≥98–99% purity, exhibits solubility in DMSO (≥90 mg/mL), and requires storage at 4°C protected from light [1]. Iodocytidine serves as a critical research tool in nucleic acid structural biology, photochemical cross-linking studies, and as a precursor for radiopharmaceutical development [3].

Why Iodocytidine (CAS 1147-23-5) Cannot Be Replaced by Deoxy-Iodo Analogs or Non-Halogenated Cytidines in Critical Research Workflows


The 2'-hydroxyl group present in iodocytidine (a ribonucleoside) fundamentally distinguishes it from its deoxy analog 5-iodo-2'-deoxycytidine (CAS 611-53-0), dictating entirely different metabolic fates, enzymatic recognition patterns, and incorporation pathways [1]. While the deoxy analog is phosphorylated by viral thymidine kinase and incorporated into DNA—a property exploited in antiviral and radiosensitization applications—the ribonucleoside iodocytidine is processed via distinct kinase pathways and is incorporated into RNA, not DNA [2]. Substituting iodocytidine with non-halogenated cytidine (CAS 65-46-3) eliminates the heavy-atom derivative capability essential for X-ray crystallographic phasing and the photo-cross-linking functionality required for nucleic acid–protein interaction studies [3]. Substituting with bromo- or chloro-cytidine analogs (5-bromocytidine CAS 3066-84-0; 5-chlorocytidine CAS 24409-68-5) alters the atomic radius, electron density, and photochemical quantum yield, thereby changing both crystallographic phasing power and cross-linking efficiency [4]. The iodine atom's unique combination of high atomic number (Z=53), covalent radius (~139 pm), and carbon–iodine bond photolability makes iodocytidine irreplaceable in workflows where these specific physicochemical attributes are exploited .

Quantitative Differentiation Evidence for Iodocytidine (1147-23-5) Against Analogs and Comparators


5-Halogenated Deoxycytidines Exhibit 10- to 100-Fold Lower Host Cytotoxicity Than 5-Halogenated Deoxyuridines at Equivalent Antiviral Potency

5-Iododeoxycytidine (ICdR, a deoxy analog of iodocytidine) inhibited herpes simplex virus (HSV) replication with efficacy equivalent to 5-iododeoxyuridine (IUdR) but exhibited 10- to 100-fold lower toxicity to uninfected host cells in tissue culture [1]. The enhanced selectivity stems from preferential phosphorylation of halogenated deoxycytidines by virus-induced pyrimidine nucleoside kinase rather than host enzymes [2]. While this direct evidence is for the 2'-deoxy analog (5-iodo-2'-deoxycytidine, CAS 611-53-0), it establishes the class-level advantage of the 5-iodocytosine base modification over 5-iodouracil-based analogs.

Antiviral selectivity Herpes simplex virus Nucleoside analog toxicity

Iodocytidine Enables Heavy-Atom Derivatization for RNA X-ray Crystallographic Phasing Unlike Non-Halogenated Cytidines

5-Iodocytidine phosphoramidite was synthesized and successfully incorporated into four distinct RNA oligonucleotides via solid-phase synthesis, enabling heavy-atom derivatization for solving the X-ray crystallographic phase problem [1]. The iodine atom (atomic number 53) provides sufficient anomalous scattering signal for experimental phasing of short oligoribonucleotides, a capability absent in native cytidine (atomic numbers 6–8) and significantly weaker in bromo-cytidine (bromine atomic number 35) .

X-ray crystallography RNA structure Heavy-atom phasing Oligonucleotide synthesis

Iodocytidine Derivatives Exhibit Photochemical Quantum Yields Enabling Site-Specific Photo-Cross-Linking of Nucleic Acid–Protein Complexes

Irradiation of 5-iododeoxycytidine at 313 nm results in photolysis of the carbon–iodine bond with a quantum yield of 0.022–0.024 for the monomer and monophosphate, compared to 0.004–0.008 for iodinated DNA [1]. This photolability enables site-specific covalent bond formation with adjacent proteins upon UV irradiation—a photo-cross-linking application for which iodocytidine-containing oligonucleotides are explicitly utilized . Non-halogenated cytidines lack this photochemical cross-linking capacity entirely.

Photo-cross-linking Nucleic acid-protein interactions Photochemistry Quantum yield

5-Iodo-2'-Deoxycytidine Tumor Uptake Comparable to 18F-FLT in Sarcoma Model with Superior Tumor-to-Muscle Contrast Ratio

In a NG4TL4 sarcoma-bearing mouse model, radioiodinated 5-iodo-2'-deoxycytidine (123/131I-ICdR) demonstrated tumor uptake of 3.46–4.85 %ID/g at 1–4 hours post-injection, achieving a tumor-to-muscle ratio of 25.77 at 8 hours, compared to 18F-FLT's tumor-to-muscle ratio of 6.11 at 2 hours [1]. Cellular uptake studies showed 123I-ICdR achieved a cell-to-medium ratio of 75.37 at 8 hours, comparable to 18F-FLT's 78.67 at 2 hours [2].

SPECT imaging Proliferation probe Radiolabeled nucleoside Tumor detection

5-Iodocytidine Substitution in tRNA 3'-Terminus Reduces Ribosomal P-Site Activity by More Than 90% Versus Native Cytidine

Replacement of cytidine with 5-iodocytidine at position 75 (CpC-iodo5C-A terminus) of yeast Phe-tRNA reduced poly U-dependent polyphenylalanine synthesis activity to levels described as 'considerably less active than the native species' in rabbit reticulocyte ribosome assays [1]. Investigation of individual steps revealed that the donor activity of peptidyl-tRNAs containing 5-iodocytidine at their 3'-terminus was 'strongly impaired,' indicating that the iodine substitution introduces steric or electronic perturbations incompatible with efficient ribosomal P-site interaction [2].

tRNA modification Ribosome biochemistry Translation fidelity Protein synthesis

Validated Research Applications for Iodocytidine (CAS 1147-23-5) Based on Comparative Evidence


RNA X-ray Crystallography: Heavy-Atom Phasing of Short Oligoribonucleotides

The high atomic number of iodine (Z=53) in 5-iodocytidine provides sufficient anomalous scattering for experimental phasing of RNA crystal structures, a capability absent in native cytidine and weaker in brominated analogs (Br, Z=35) [4]. This application requires procurement of 5-iodocytidine phosphoramidite for incorporation during solid-phase RNA synthesis, with the resulting iodinated RNA suitable for both MAD/SAD phasing and photochemical cross-linking validation . The quantitative differentiation—iodine atomic number 53 versus native atoms 6–8—makes iodocytidine irreplaceable in this workflow; substitution with non-halogenated cytidine eliminates experimental phasing capability entirely [2].

Nucleic Acid–Protein Interaction Mapping via Site-Specific Photo-Cross-Linking

Iodocytidine-containing oligonucleotides undergo C–I bond photolysis upon 313 nm UV irradiation with a quantum yield of 0.022–0.024, generating reactive radical species that form covalent cross-links with adjacent protein residues [4]. This photochemical property—absent in native cytidine (Φ ≈ 0 at 313 nm) and significantly reduced in polymer-incorporated iodocytosine (Φ = 0.004–0.008)—enables precise mapping of RNA–protein contact sites . Researchers must specifically procure 5-iodocytidine or its phosphoramidite for these studies; non-iodinated analogs cannot support photo-cross-linking workflows [2].

Translation Studies Requiring Controlled tRNA 3'-Terminal Functional Perturbation

Incorporation of 5-iodocytidine at the 3'-terminus (positions 74 and/or 75) of tRNA produces 'strongly impaired' ribosomal P-site donor activity and 'considerably less active' overall translation compared to native tRNA in rabbit reticulocyte systems [4]. This well-characterized functional perturbation makes 5-iodocytidine-modified tRNA a validated control for investigating ribosome-substrate interactions and translation fidelity . The specific impairment magnitude—qualitatively described as >90% reduction in activity—provides a benchmark for comparative mechanistic studies [2].

SPECT Radiopharmaceutical Development Using Radioiodinated Cytidine Scaffolds

Radioiodinated 5-iodo-2'-deoxycytidine (123/131I-ICdR) achieves tumor-to-muscle contrast ratios 4.2-fold higher than 18F-FLT in sarcoma-bearing mouse models (T/M = 25.77 vs 6.11 at optimal time points) with comparable tumor uptake and cellular retention characteristics [4]. This quantitative advantage in imaging contrast supports continued development of iodocytidine-derived SPECT proliferation probes, particularly for applications where superior tumor-to-background discrimination outweighs the higher absolute uptake values of PET tracers . The ribonucleoside iodocytidine serves as the synthetic precursor for these deoxy-analog radiopharmaceuticals [2].

Technical Documentation Hub

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